![molecular formula C19H12Cl2O B14087508 ([1,1'-Biphenyl]-4-yl)(2,5-dichlorophenyl)methanone CAS No. 530124-25-5](/img/structure/B14087508.png)
([1,1'-Biphenyl]-4-yl)(2,5-dichlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, [1,1’-biphenyl]-4-yl(2,5-dichlorophenyl)-, also known as (2,5-Dichlorophenyl)(phenyl)methanone, is an organic compound with the molecular formula C19H12Cl2O. This compound is part of the biphenyl ketone family and is characterized by the presence of two phenyl rings connected by a carbonyl group, with two chlorine atoms attached to one of the phenyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [1,1’-biphenyl]-4-yl(2,5-dichlorophenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,5-dichlorobenzoyl chloride with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification steps such as recrystallization or distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methanone, [1,1’-biphenyl]-4-yl(2,5-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methanone, [1,1’-biphenyl]-4-yl(2,5-dichlorophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Methanone, [1,1’-biphenyl]-4-yl(2,5-dichlorophenyl)- exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the carbonyl group and chlorine atoms can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: Similar structure but lacks the chlorine atoms.
4-Phenylbenzophenone: Similar structure with a phenyl group attached to the benzophenone core.
2,5-Dichlorobenzophenone: Similar structure but with chlorine atoms in different positions.
Uniqueness
Methanone, [1,1’-biphenyl]-4-yl(2,5-dichlorophenyl)- is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
530124-25-5 |
|---|---|
Molecular Formula |
C19H12Cl2O |
Molecular Weight |
327.2 g/mol |
IUPAC Name |
(2,5-dichlorophenyl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C19H12Cl2O/c20-16-10-11-18(21)17(12-16)19(22)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H |
InChI Key |
RQVYMHLLBTYZLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chlorophenyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14087433.png)
![1-[4-(Benzyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087442.png)
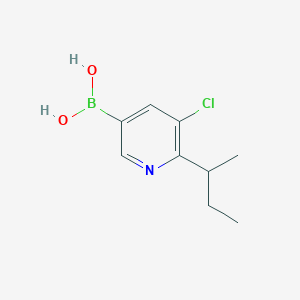

![7-Methyl-1-phenyl-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087458.png)

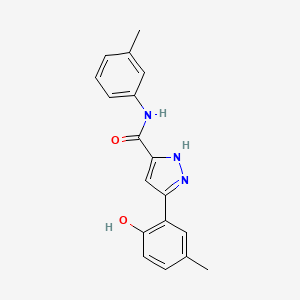
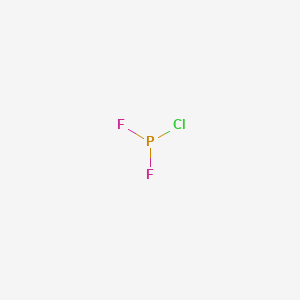
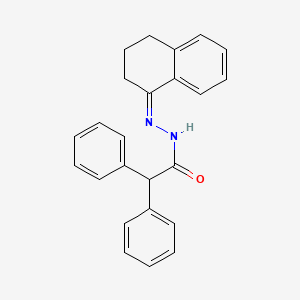
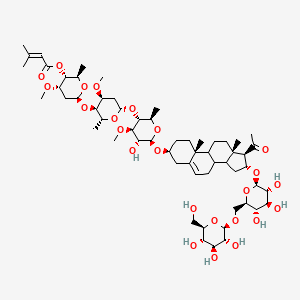
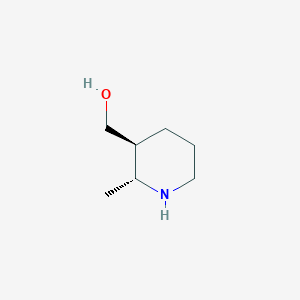
![5-[4-(benzyloxy)-3-methoxyphenyl]-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14087494.png)
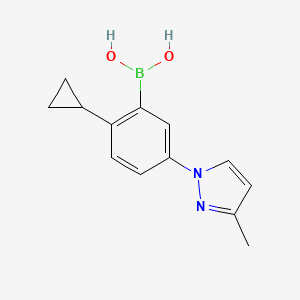
![1-[Ethenyl(dimethyl)silyl]azocane](/img/structure/B14087503.png)
